

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromotetrahydrofuran

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Compound of Interest

Compound Name: 3-Bromotetrahydrofuran

Cat. No.: B096772

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Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for **3-Bromotetrahydrofuran** (CAS No. 19311-37-6), a vital heterocyclic building block in organic synthesis and pharmaceutical development. Due to the limited availability of public experimental spectra, this document focuses on a detailed prediction and interpretation of the ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The guide elucidates the structural basis for the anticipated spectral features, offering field-proven insights into the causality behind chemical shifts, coupling constants, vibrational modes, and fragmentation patterns. Furthermore, it outlines standardized experimental protocols for acquiring high-quality spectroscopic data for this and similar small molecules, ensuring a self-validating system for researchers. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of **3-Bromotetrahydrofuran**, enabling a deeper understanding of its molecular architecture and reactivity.

Introduction

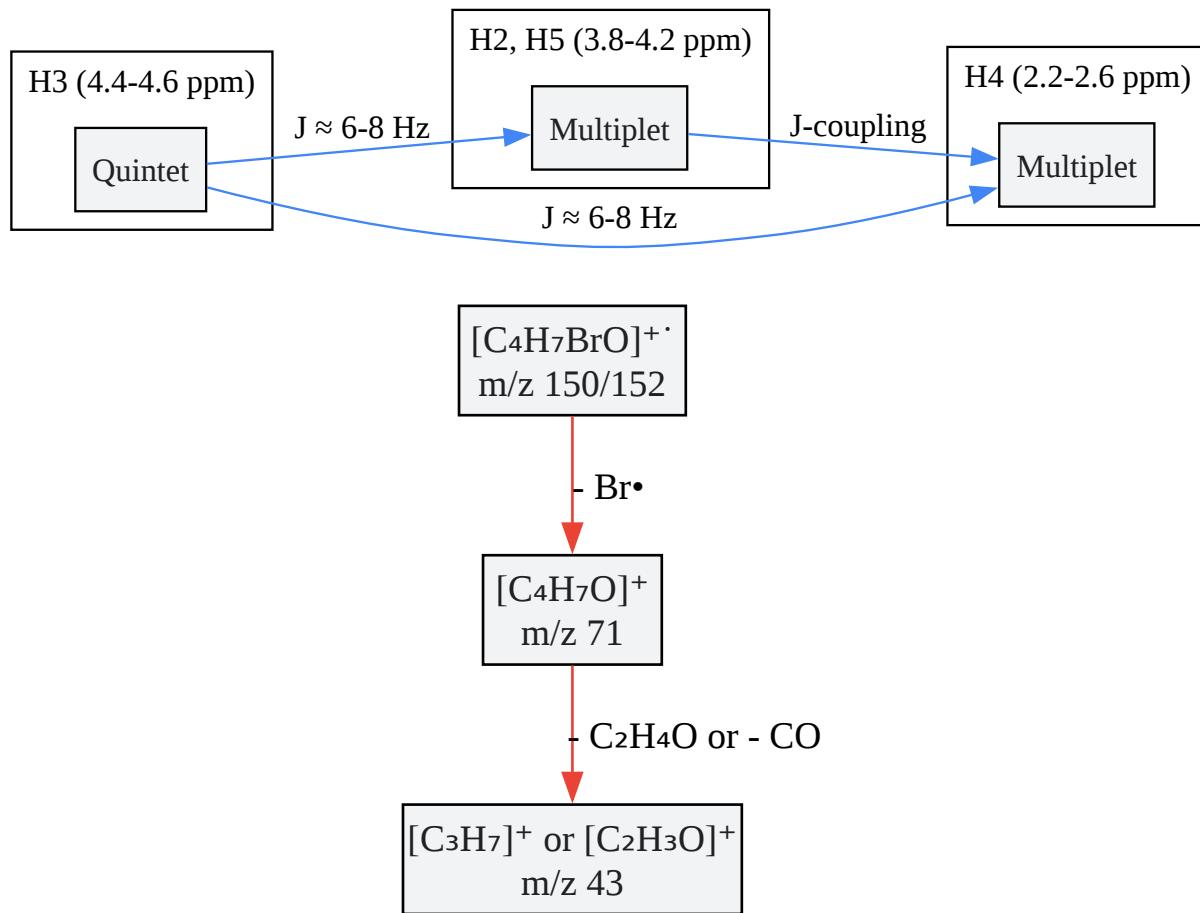
3-Bromotetrahydrofuran, with the chemical formula $\text{C}_4\text{H}_7\text{BrO}$, is a halogenated cyclic ether that serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules.^[1] Its utility is particularly pronounced in medicinal chemistry, where the tetrahydrofuran motif is a common core in numerous biologically active natural products and pharmaceuticals.^[1] The presence of a bromine atom at the 3-position introduces a reactive

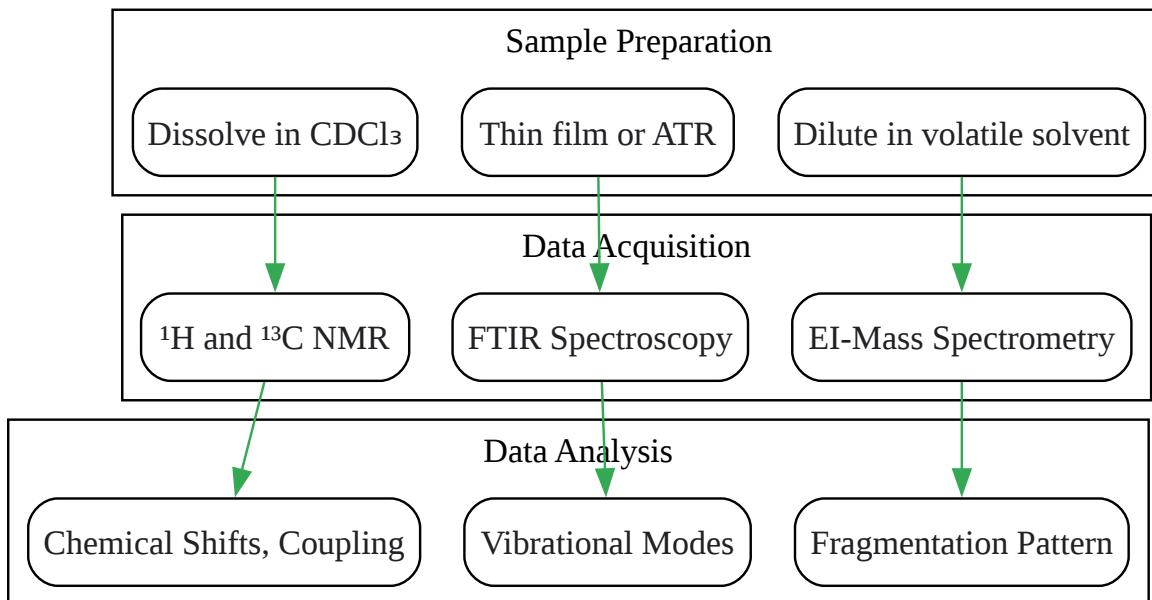
handle for various nucleophilic substitution and coupling reactions, making it a valuable precursor for creating diverse molecular libraries.

A thorough understanding of the spectroscopic signature of **3-Bromotetrahydrofuran** is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure in synthetic intermediates. This guide provides a detailed predictive analysis of its key spectroscopic data.

Molecular Structure and Predicted Spectroscopic Characteristics

The molecular structure of **3-Bromotetrahydrofuran** is fundamental to understanding its spectroscopic properties. The tetrahydrofuran ring is a five-membered, non-planar cyclic ether. The electronegative oxygen atom and the bromine atom significantly influence the electron density distribution within the molecule, which is directly reflected in the NMR chemical shifts.





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References

- 1. 3-Bromotetrahydrofuran | 19311-37-6 [sigmaaldrich.com]
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